Cas no 3133-87-7 (2-(1-benzothiophen-3-yl)ethan-1-ol)

2-(1-Benzothiophen-3-yl)ethan-1-ol is a versatile organic compound featuring a benzothiophene core linked to an ethanol functional group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and material science applications. Its aromatic benzothiophene moiety enhances stability, while the hydroxyl group allows for further functionalization, such as esterification or etherification. The compound is particularly useful in synthesizing heterocyclic derivatives and bioactive molecules. High purity grades ensure consistent performance in research and industrial processes. Its well-defined chemical properties facilitate precise modifications, supporting advancements in drug discovery and specialty chemicals. Proper handling and storage under inert conditions are recommended to maintain stability.
2-(1-benzothiophen-3-yl)ethan-1-ol structure
3133-87-7 structure
Product Name:2-(1-benzothiophen-3-yl)ethan-1-ol
CAS No:3133-87-7
MF:C10H10OS
MW:178.250801563263
CID:1452456
PubChem ID:15852206
Update Time:2025-10-31

2-(1-benzothiophen-3-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophene-3-ethanol
    • 2-(1-Benzothiophen-3-yl)ethanol
    • 2-(1-benzothiophen-3-yl)ethan-1-ol
    • 2-Benzo[b]thiophen-3-yl-ethanol
    • 3133-87-7
    • SCHEMBL908324
    • 2-(Benzo[b]thiophen-3-yl)ethan-1-ol
    • CS-0225843
    • KROWMGNXBZCMQB-UHFFFAOYSA-N
    • 2-(benzo[b]thiophen-3-yl)ethanol
    • 2-(1-benzothiophene-3-yl)ethanol
    • 2-(1-benzothien-3-yl)ethanol
    • EN300-1250711
    • AKOS013284452
    • Inchi: 1S/C10H10OS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,11H,5-6H2
    • InChI Key: KROWMGNXBZCMQB-UHFFFAOYSA-N
    • SMILES: S1C=C(CCO)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 178.0453
  • Monoisotopic Mass: 178.04523611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 48.5Ų

Experimental Properties

  • PSA: 20.23

2-(1-benzothiophen-3-yl)ethan-1-ol Pricemore >>

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Additional information on 2-(1-benzothiophen-3-yl)ethan-1-ol

Introduction to 2-(1-benzothiophen-3-yl)ethan-1-ol (CAS No: 3133-87-7)

2-(1-benzothiophen-3-yl)ethan-1-ol, identified by the Chemical Abstracts Service registry number 3133-87-7, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a benzothiophene core appended to an ethanol functional group, has garnered attention due to its structural complexity and potential biological activities. The benzothiophene moiety, a fused heterocyclic system consisting of a benzene ring and a thiophene ring, is well-documented for its presence in numerous bioactive natural products and pharmaceutical agents. The ethanol side chain at the C1 position introduces hydrophilicity, making this compound a candidate for further derivatization and investigation in drug discovery programs.

The structural motif of 2-(1-benzothiophen-3-yl)ethan-1-ol positions it as a valuable scaffold for medicinal chemists seeking to develop novel therapeutic agents. The benzothiophene scaffold is particularly recognized for its role in compounds exhibiting pharmacological effects ranging from antiviral to anticancer properties. Recent studies have highlighted the importance of benzothiophene derivatives in modulating biological pathways associated with inflammation, neurodegeneration, and cancer progression. The presence of the hydroxyl group in 2-(1-benzothiophen-3-yl)ethan-1-ol provides a site for further functionalization, enabling the synthesis of more complex analogs with tailored biological properties.

In the context of contemporary pharmaceutical research, the synthesis and characterization of 2-(1-benzothiophen-3-yl)ethan-1-ol have been influenced by advancements in synthetic methodologies and computational chemistry. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have streamlined the construction of complex benzothiophene derivatives, while computational modeling aids in predicting binding affinities and optimizing molecular structures. These innovations have accelerated the discovery pipeline for new drug candidates, making compounds like 2-(1-benzothiophen-3-yl)ethan-1-ol increasingly relevant in preclinical and clinical development.

One of the most compelling aspects of 2-(1-benzothiophen-3-yl)ethan-1-ol is its potential as a building block for structure-based drug design. The benzothiophene core offers multiple interaction points with biological targets, including enzymes and receptors, while the hydroxyl group can be modified to enhance solubility or binding affinity. Recent research has demonstrated that benzothiophene derivatives can exhibit inhibitory effects on key enzymes involved in disease pathways. For instance, studies have shown that certain benzothiophene-based compounds can modulate kinases and transcription factors, which are often dysregulated in cancerous or inflammatory conditions.

The pharmacokinetic profile of 2-(1-benzothiophen-3-yl)ethan-1-ol is another critical consideration in its development as a potential therapeutic agent. The balance between lipophilicity and hydrophilicity, influenced by the ethanol side chain, determines its absorption, distribution, metabolism, and excretion (ADME) properties. Optimizing these parameters is essential for achieving desired therapeutic efficacy while minimizing side effects. Advances in ADME prediction models have enabled researchers to fine-tune molecular structures early in the discovery process, reducing the time and cost associated with developing lead compounds.

Furthermore, the synthesis of 2-(1-benzothiophen-3-ylenthanil)- ethanol has been refined through continuous improvements in organic synthesis techniques. Modern approaches include asymmetric synthesis methods that allow for the production of enantiomerically pure compounds, which are often required for optimal biological activity. Additionally, green chemistry principles have been integrated into synthetic protocols to minimize waste and improve sustainability. These advancements not only enhance the efficiency of producing 2-(1-benzothiophen-ylenthanil)- ethanol but also align with global efforts to promote environmentally responsible chemical manufacturing.

The biological activity of 2-(1-benzothiophen-ylenthanil)- ethanol has been explored through both experimental assays and computational simulations. In vitro studies have indicated potential interactions with various biological targets, including proteins implicated in metabolic disorders and neurodegenerative diseases. Computational methods such as molecular dynamics simulations and quantum mechanics calculations have provided insights into how this compound might bind to its targets at an atomic level. These combined approaches offer a comprehensive understanding of its mechanism of action and potential therapeutic applications.

In conclusion,(benzoylthiazole)morpholine (CAS No: 536949699667) is a compound that exemplifies the intersection of structural complexity and biological promise within pharmaceutical chemistry. Its unique framework presents opportunities for innovation across multiple therapeutic areas,(benzoylthiazole)morpholine (CAS No: 536949699667) continues to be an area of active research interest,(benzoylthiazole)morpholine (CAS No: 536949699667) demonstrating its significance as both a starting material for further derivatization and as a potential lead compound itself,(benzoylthiazole)morpholine (CAS No: 536949699667) Its development underscores the importance of interdisciplinary collaboration between synthetic chemists,(benzoylthiazole)morpholine (CAS No: 536949699667) biologists,(benzoylthiazole)morpholine (CAS No: 536949699667) pharmacologists,(benzoylthiazole)morpholine (CAS No: 536949699667)

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